

Application Notes: In_2Se_3 in Nonvolatile Memory

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indium selenide (In_2Se_3)*

Cat. No.: *B1172673*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Indium Selenide (In_2Se_3), a two-dimensional (2D) van der Waals material, has garnered significant attention for its potential applications in next-generation nonvolatile memory.^{[1][2]} Its unique room-temperature ferroelectricity and phase-change properties make it a compelling candidate for developing low-power, high-density memory devices.^{[2][3][4]} This document provides a detailed overview of the applications of In_2Se_3 in nonvolatile memory, including key performance data, experimental protocols for device fabrication and characterization, and visualizations of the underlying mechanisms and workflows.

In_2Se_3 can exist in several crystalline phases, with the α -phase being particularly important for memory applications due to its robust ferroelectric nature.^[5] The ability to switch and retain ferroelectric polarization states allows for the creation of nonvolatile memories where data is stored as different resistance states.^{[2][3][6]} Additionally, In_2Se_3 can undergo structural phase transitions, enabling its use in phase-change memory (PCM).^{[7][8]}

Performance Data of In_2Se_3 -Based Nonvolatile Memory Devices

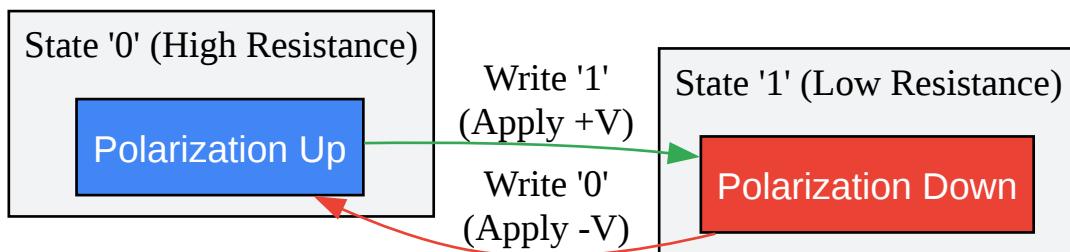
The performance of In_2Se_3 -based memory devices is a critical aspect of their evaluation for practical applications. Key metrics include the ON/OFF ratio, switching speed, endurance, and data retention. The following table summarizes reported quantitative data for various In_2Se_3 device architectures.

Performance Metric	Reported Value(s)	Device Structure/Material Phase
ON/OFF Ratio	$> 10^8$	$\alpha\text{-In}_2\text{Se}_3$ based ferroelectric semiconductor field-effect transistor[9]
	$> 10^4$	$\alpha\text{-In}_2\text{Se}_3$ crossbar ferroelectric semiconductor junction[10]
	$\sim 10^2 - 10^3$	$\alpha\text{-In}_2\text{Se}_3$ memristor[11]
	> 100	$\alpha\text{-In}_2\text{Se}_3/\text{WSe}_2$ heterostructure[6]
Switching Speed	SET: 3.45 V, 100 μs	60 nm In_2Se_3 nanowire memory cell[12]
RESET: 6.25 V, 100 ns	60 nm In_2Se_3 nanowire memory cell[12]	
Endurance	$> 10^6$ cycles	$\alpha\text{-In}_2\text{Se}_3$ crossbar ferroelectric semiconductor junction[10]
$> 10^5$ cycles	$\alpha\text{-In}_2\text{Se}_3/\text{graphene}$ ferroelectric field-effect transistor (FeFET) [2][3]	
> 1000 cycles	$\alpha\text{-In}_2\text{Se}_3$ FET device[13]	
Retention Time	$> 10^4$ s	$\alpha\text{-In}_2\text{Se}_3$ crossbar ferroelectric semiconductor junction[10]
> 1000 s	$\alpha\text{-In}_2\text{Se}_3/\text{graphene}$ FeFET[14]	
Operating Voltage	$< 2\text{V}$	$\alpha\text{-In}_2\text{Se}_3$ nanosheet/ $\gamma\text{-In}_2\text{Se}_3$ nanoparticle homojunction in PMMA[15]
SET/RESET: ± 4 V	$\alpha\text{-In}_2\text{Se}_3$ asymmetric crossbar ferroelectric semiconductor junction[10]	

Signaling Pathways and Experimental Workflows

Ferroelectric Switching Mechanism

The nonvolatile memory functionality in $\alpha\text{-In}_2\text{Se}_3$ often relies on its intrinsic ferroelectricity. The material possesses a spontaneous electric polarization that can be switched by an external electric field. This switching modulates the electrical resistance of the device, creating two distinct states (high and low resistance) that can represent binary data ("0" and "1").

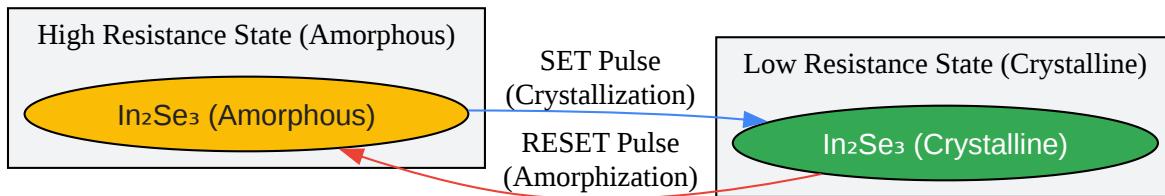


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Caption: Ferroelectric switching in an In_2Se_3 memory device.

Phase-Change Mechanism

In_2Se_3 can also be utilized in phase-change memory. In this modality, the material is switched between its amorphous (high-resistance) and crystalline (low-resistance) states using electrical pulses of varying amplitude and duration. A short, high-amplitude pulse ("RESET" pulse) induces amorphization, while a longer, lower-amplitude pulse ("SET" pulse) facilitates crystallization.

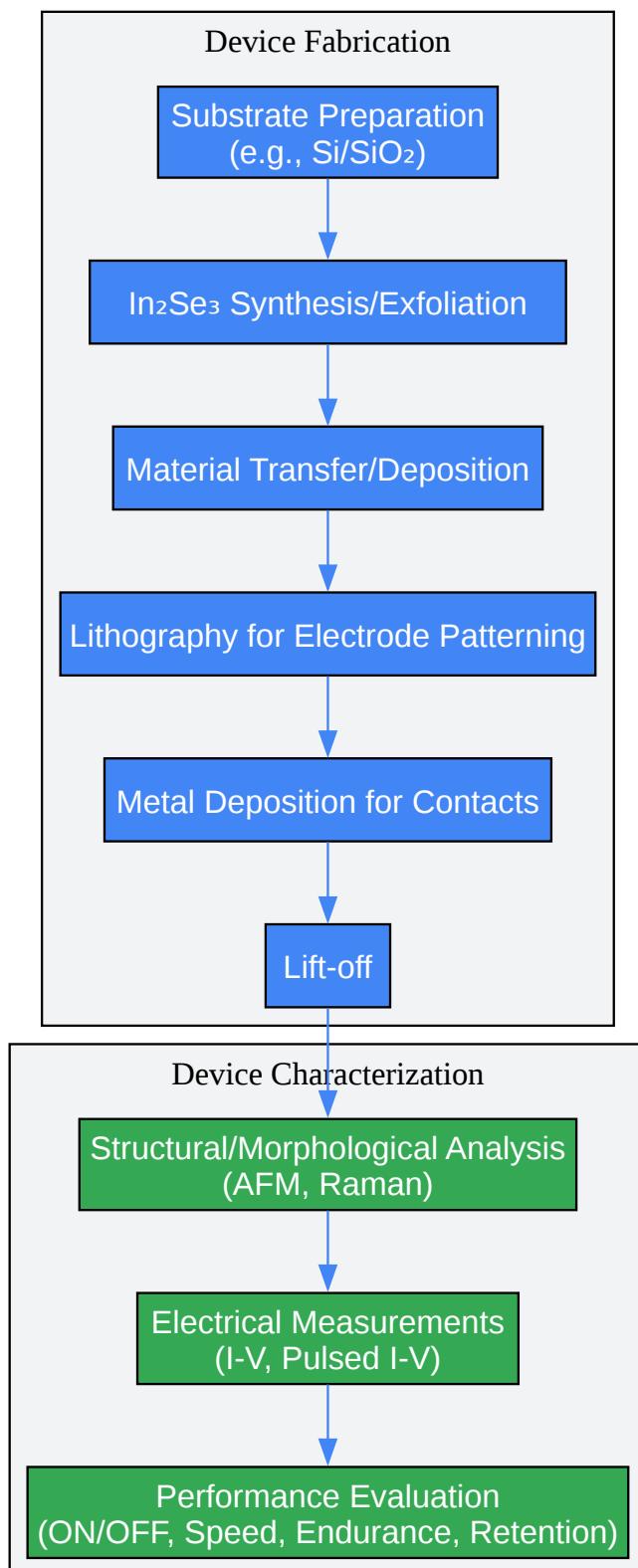


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Caption: Phase-change mechanism in an In_2Se_3 memory device.

Experimental Workflow for Device Fabrication and Characterization

The fabrication and testing of In_2Se_3 -based memory devices follow a systematic workflow, from material preparation to electrical characterization.



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Caption: A typical experimental workflow for In₂Se₃ memory devices.

Experimental Protocols

Fabrication of a Two-Terminal In_2Se_3 Memory Device

This protocol outlines the fabrication of a basic two-terminal memory device using mechanically exfoliated $\alpha\text{-In}_2\text{Se}_3$.

Materials and Equipment:

- Bulk $\alpha\text{-In}_2\text{Se}_3$ crystal
- Si/SiO₂ substrate
- Scotch tape
- Optical microscope
- Atomic Force Microscope (AFM)
- Raman Spectrometer
- Electron beam lithography (EBL) system
- Electron beam evaporator
- Solvents for lift-off (e.g., acetone)

Protocol:

- Substrate Cleaning: Clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
- Mechanical Exfoliation: Use scotch tape to exfoliate thin flakes of $\alpha\text{-In}_2\text{Se}_3$ from the bulk crystal and transfer them onto the cleaned Si/SiO₂ substrate.
- Flake Identification and Characterization:
 - Identify thin flakes (typically a few nanometers thick) using an optical microscope.

- Confirm the thickness and surface morphology of the selected flakes using AFM.
- Verify the α -phase of the In_2Se_3 flake using Raman spectroscopy.
- Electrode Patterning:
 - Spin-coat a layer of EBL resist (e.g., PMMA) over the substrate covering the In_2Se_3 flake.
 - Use EBL to define the electrode pattern on top of the selected flake.
- Metal Deposition:
 - Deposit metal electrodes (e.g., Cr/Au 5/50 nm) using an electron beam evaporator. The Cr layer serves as an adhesion layer.
- Lift-off:
 - Immerse the substrate in a solvent (e.g., acetone) to dissolve the resist and lift off the excess metal, leaving the patterned electrodes in contact with the In_2Se_3 flake.

Electrical Characterization

Equipment:

- Semiconductor probe station
- Source measure unit (SMU) or a parameter analyzer

Protocol:

- I-V Characterization:
 - Mount the fabricated device on the probe station.
 - Contact the electrodes with the probe tips.
 - Apply a sweeping DC voltage across the terminals and measure the corresponding current to obtain the I-V curve. A hysteretic behavior in the I-V curve is indicative of resistive switching.

- Pulsed I-V Measurements for Endurance and Switching Speed:
 - Endurance: Apply alternating voltage pulses of opposite polarity to switch the device between the high and low resistance states repeatedly. Measure the resistance after each pulse or a set number of pulses to evaluate the device's endurance.
 - Switching Speed: Apply voltage pulses of varying width and amplitude to determine the minimum pulse parameters required to reliably switch the device.
- Retention Measurement:
 - Set the device to either the high or low resistance state.
 - Periodically measure the resistance at a small read voltage over an extended period to determine how long the state is retained.

Conclusion

In_2Se_3 is a highly promising material for advancing the field of nonvolatile memory. Its dual functionality as both a ferroelectric and a phase-change material opens up diverse avenues for memory device design. The performance metrics achieved to date are competitive and suggest a strong potential for future high-density, low-power memory applications. Further research will likely focus on improving device-to-device uniformity, scalability for large-area manufacturing, and integration with existing CMOS technology to realize the full potential of In_2Se_3 in next-generation electronics.

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- To cite this document: BenchChem. [Application Notes: In₂Se₃ in Nonvolatile Memory]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1172673#applications-of-in-se-in-nonvolatile-memory\]](https://www.benchchem.com/product/b1172673#applications-of-in-se-in-nonvolatile-memory)

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